An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole
A Comprehensive Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed exploration of the anticipated physicochemical properties of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Grounded in the established knowledge of the 5-nitrobenzimidazole scaffold, this document offers a predictive analysis and a practical framework for its synthesis and characterization. The 5-nitrobenzimidazole core is a well-regarded "privileged structure" in drug discovery, known to impart a range of biological activities to the molecules that contain it.[1] The introduction of a nitro group at the 5-position significantly influences the electronic characteristics of the benzimidazole ring, which can enhance its interaction with biological targets.[1][2]
The structure of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole incorporates three key moieties: the 5-nitrobenzimidazole scaffold, a bromine-substituted furan ring at the 2-position. The strong electron-withdrawing nature of the nitro group is a critical determinant of the molecule's reactivity and biological activity.[2] This electronic modification is central to the diverse biological activities observed in 5-nitrobenzimidazole derivatives, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The furan ring, another important heterocycle in medicinal chemistry, and the bromo substituent are expected to further modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₆BrN₃O₃ | Based on the chemical structure. |
| Molecular Weight | 324.1 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Benzimidazole derivatives are typically crystalline solids.[3] |
| Melting Point | Expected to be relatively high | Aromatic and heterocyclic compounds with nitro groups often have high melting points due to strong intermolecular interactions. |
| Solubility | Predicted to have good solubility in polar aprotic solvents like DMSO and DMF.[4] Limited solubility in water and non-polar solvents. | The polar nitro and benzimidazole groups suggest solubility in polar solvents. Benzimidazoles are generally soluble in alcohols, with solubility decreasing as the alcohol's alkyl chain length increases.[4][5] |
| UV-Vis Absorption | Expected to show strong absorption in the UV region. | The extended conjugated system of the benzimidazole and furan rings will lead to characteristic UV absorption maxima. |
| Stability | Likely stable under normal laboratory conditions. May be sensitive to strong reducing agents due to the nitro group. | The nitro group can be reduced to an amino group, a common metabolic pathway for nitroaromatic compounds.[2] |
Synthesis and Characterization Workflow
The synthesis of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole is anticipated to follow established protocols for the preparation of 2-substituted benzimidazoles.[6][7] A common and effective method involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[7][8]
Caption: General workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Synthesis via Condensation
This protocol outlines the synthesis of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole from 4-nitro-o-phenylenediamine and 5-bromo-2-furaldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
5-bromo-2-furaldehyde
-
Ethanol (or another suitable solvent)
-
A catalytic amount of an acid (e.g., acetic acid or hydrochloric acid)
-
Sodium metabisulfite (as an oxidizing agent, if necessary)[9]
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in ethanol.
-
Add 5-bromo-2-furaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
If necessary, add sodium metabisulfite (1.01 equivalents) as an oxidizing agent.[9]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole.
Physicochemical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the aromatic protons of the benzimidazole and furan rings, and the N-H proton of the imidazole. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Signals for the carbon atoms of the benzimidazole and furan rings. |
| FT-IR | To identify functional groups. | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620-1640 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹).[6][9] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (324.1 g/mol ). |
| UV-Vis Spectroscopy | To determine the electronic absorption properties. | Absorption maxima in the UV range, characteristic of the conjugated π-system. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Protocol for Purity Assessment by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Injection and Analysis: Inject the sample into the HPLC system and run the analysis.
-
Data Interpretation: A single sharp peak in the chromatogram indicates a high degree of purity.
Solubility Determination
The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[4]
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Potential Biological Activities
The 5-nitrobenzimidazole scaffold is associated with a broad spectrum of biological activities.[1][10][11] The presence of this core in 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole suggests that it may exhibit similar properties.
-
Anticancer Activity: Many 5-nitrobenzimidazole derivatives have demonstrated cytotoxicity against various cancer cell lines.[1] Their mechanism of action can involve DNA interaction, enzyme modulation, and induction of apoptosis.[1]
-
Antimicrobial Activity: The nitro group is often crucial for the antimicrobial activity of these compounds, which can be reductively activated by microbial nitroreductases to generate cytotoxic radicals.[2]
-
Antiparasitic Activity: The 5-nitroimidazole pharmacophore is well-established in antiparasitic drug discovery.[1]
Conclusion
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole, along with detailed protocols for its synthesis and characterization. While direct experimental data for this specific molecule is limited, the extensive knowledge base for the 5-nitrobenzimidazole scaffold allows for robust predictions and the design of a logical and scientifically sound research plan. The potential for diverse biological activities makes this compound a promising candidate for further investigation in drug discovery and development. The methodologies outlined herein provide a solid foundation for researchers to synthesize, purify, and thoroughly characterize this novel heterocyclic compound.
References
- The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide - Benchchem.
- The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide - Benchchem.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library.
- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Practical Heterocyclic Chemistry - 1st Edition | Elsevier Shop.
- Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI.
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem.
- Solubility of Benzimidazoles in Alcohols | Journal of Chemical & Engineering Data.
- Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation | Journal of Chemical & Engineering Data.
- Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles - Benchchem.
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